molecular formula C6H6BNO3 B567444 (5-Formylpyridin-2-yl)boronic acid CAS No. 1310404-07-9

(5-Formylpyridin-2-yl)boronic acid

Cat. No.: B567444
CAS No.: 1310404-07-9
M. Wt: 150.928
InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
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Description

(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position

Mechanism of Action

Target of Action

The primary targets of (5-Formylpyridin-2-yl)boronic acid are organic groups that participate in electronically divergent processes with a metal catalyst . The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, which conjoins chemically differentiated fragments .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors . It is also used in the Suzuki coupling for the synthesis of stable dye-sensitized solar cells .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption and distribution in the body.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry .

Action Environment

The compound is air sensitive and should be stored away from air and oxidizing agents . It should be kept in a cool, dry, and well-ventilated condition, and stored under inert gas . These environmental factors can influence the compound’s action, efficacy, and stability.

Future Directions

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications, as well as further investigation into their physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.

Properties

IUPAC Name

(5-formylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLPCTWDZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290726
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-07-9
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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